molecular formula C17H19N5O B2789670 N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide CAS No. 321385-63-1

N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide

Cat. No.: B2789670
CAS No.: 321385-63-1
M. Wt: 309.373
InChI Key: ZTDUQJNWSRBUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl carboxamide group and a 4-(1H-imidazol-1-yl)phenyl moiety.

Properties

IUPAC Name

N-tert-butyl-3-(4-imidazol-1-ylphenyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-17(2,3)19-16(23)22-10-8-15(20-22)13-4-6-14(7-5-13)21-11-9-18-12-21/h4-12H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDUQJNWSRBUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Factor Xa Inhibitor Analogs

The compound N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () differs by:

  • A trifluoromethyl group at the pyrazole C3 position (vs. tert-butyl in the target compound).
  • A fluorine atom on the phenyl ring (absent in the target compound).
  • Biological Activity : The trifluoromethyl group enhances lipophilicity and binding affinity to Factor Xa, a critical enzyme in coagulation. The target compound’s tert-butyl group may prioritize metabolic stability over potency in this context .

EcR/USP Receptor-Targeting Pyrazole Amides

Compounds such as N-(3-methoxyphenyl)-3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxamide (6e) and N-(4-tert-butylphenyl)-3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxamide (6i) () share the tert-butyl-pyrazole-carboxamide backbone but lack the imidazole-phenyl moiety. Instead, they feature methoxy or aryl substituents, optimizing interactions with insect ecdysone receptors (EcR/USP).

Imidazole Derivatives with Tert-Butyl Groups

lists imidazole derivatives like 4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole (5{10}), which incorporate tert-butoxyglycyl groups. Unlike the target compound, these derivatives focus on peptide-like structures with dual carbonyl functionalities, likely for protease inhibition or substrate mimicry. The absence of a pyrazole ring in these analogs limits direct pharmacological comparisons but underscores the versatility of tert-butyl groups in modulating solubility and stability .

Structural and Functional Implications

Feature Target Compound Factor Xa Inhibitor EcR/USP-Targeting Analogs
Core Structure Pyrazole-carboxamide with imidazole-phenyl Pyrazole-carboxamide with trifluoromethyl and fluorine Pyrazole-carboxamide with aryl/methoxy substituents
Key Substituents tert-butyl (carboxamide), imidazole-phenyl Trifluoromethyl (pyrazole), fluorine (phenyl) tert-butyl (carboxamide and phenyl)
Biological Target Undefined (potential kinase or GPCR applications) Factor Xa (coagulation) EcR/USP (insect growth regulation)
Functional Advantage Balanced hydrophobicity (tert-butyl) and polar interactions (imidazole) Enhanced lipophilicity and enzyme affinity (trifluoromethyl) Improved receptor selectivity (aryl substituents)

Q & A

Basic Research Questions

What synthetic strategies are commonly employed to prepare N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including:

  • Coupling reactions : For example, Suzuki-Miyaura cross-coupling to attach the imidazole-phenyl group to the pyrazole core .
  • Carboxamide formation : Using tert-butyl isocyanate or chloroformate derivatives to introduce the carboxamide group under basic conditions (e.g., triethylamine) .
  • Optimization : Reaction temperature (e.g., 60–80°C for coupling), solvent choice (e.g., DMF or THF for polar intermediates), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and purity. Column chromatography (EtOAc/hexane gradients) or recrystallization is used for purification .

Which spectroscopic and analytical techniques are critical for confirming the compound’s structural identity and purity?

  • NMR :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons from the imidazole and phenyl groups. The tert-butyl group appears as a singlet at δ ~1.3 ppm .
    • ¹³C NMR : Carboxamide carbonyl resonates at δ ~165 ppm .
  • IR : Stretching frequencies at ~1680 cm⁻¹ (C=O of carboxamide) and ~3100 cm⁻¹ (imidazole C-H) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 354.18 for C₁₈H₂₁N₅O) .

What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : For kinase or protease targets (e.g., Factor Xa inhibition, as seen in structurally related pyrazole carboxamides ).
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7 or HepG2) to assess antiproliferative effects via MTT or ATP-luminescence .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

  • Lipophilicity : The tert-butyl group enhances membrane permeability but may reduce solubility; replacing it with a polar substituent (e.g., -OH or -NH₂) balances these properties .
  • Metabolic stability : The imidazole ring is prone to CYP450 oxidation. Introducing electron-withdrawing groups (e.g., -F) or replacing imidazole with triazole improves metabolic half-life .
  • Bioavailability : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt enhances oral absorption .

What computational approaches are effective in predicting target binding modes and affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., BTK or Factor Xa). Key residues (e.g., Lys218 in Factor Xa) form hydrogen bonds with the carboxamide group .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. RMSD <2 Å indicates stable ligand-target complexes .
  • Free energy calculations : MM/GBSA or MM/PBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .

How can discrepancies in biological activity data across experimental models be resolved?

  • Assay conditions : Variability in pH, serum content, or incubation time (e.g., 48 vs. 72 hours) alters cytotoxicity results. Standardize protocols using CLSI guidelines .
  • Cell line specificity : Genetic differences (e.g., p53 status) affect compound sensitivity. Validate findings across >3 cell lines .
  • Data normalization : Use Z-score or percent inhibition relative to positive/negative controls to minimize batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.